
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a chemical compound that combines the structural features of pivalic acid and a piperazine derivative. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves the esterification of pivalic acid with 3-(4-methyl-1-piperazinyl)propanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester linkage allows for the controlled release of the active piperazine derivative in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pivalic acid, propyl ester
- Pivalic acid, hydrazide
- Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester
Uniqueness
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to the presence of both the pivalic acid moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.
Eigenschaften
CAS-Nummer |
38370-89-7 |
|---|---|
Molekularformel |
C13H28Cl2N2O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;;/h5-11H2,1-4H3;2*1H |
InChI-Schlüssel |
MAFFGJLORPZSOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


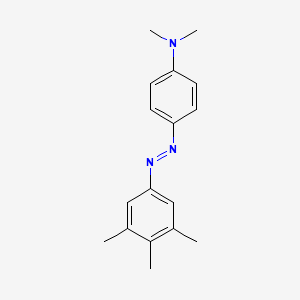
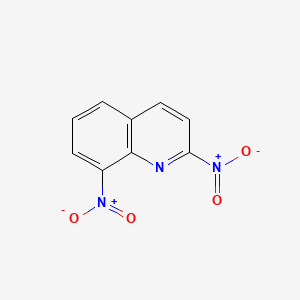
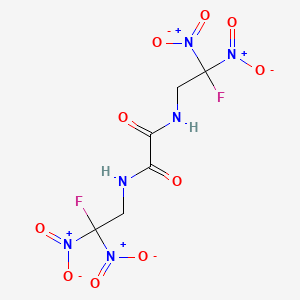
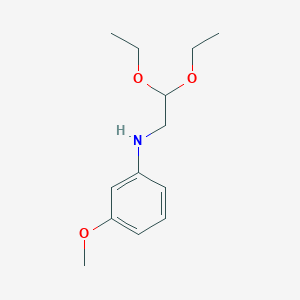
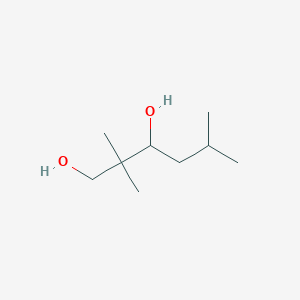
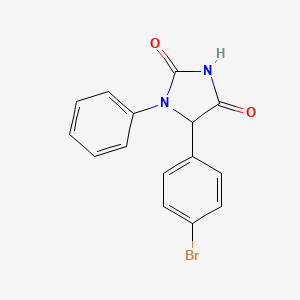

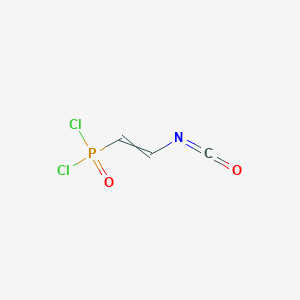
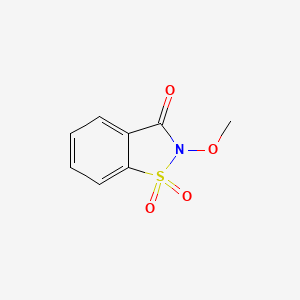
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
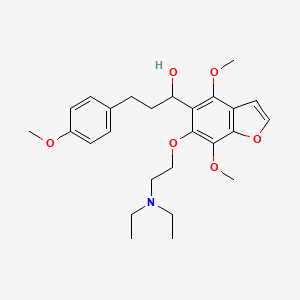
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
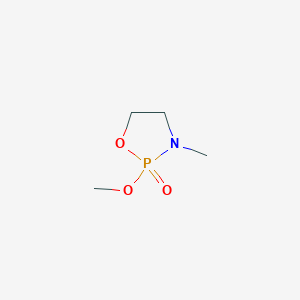
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
